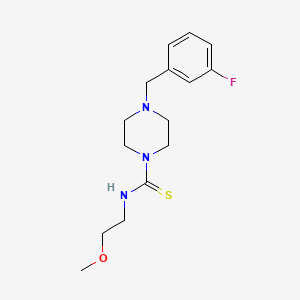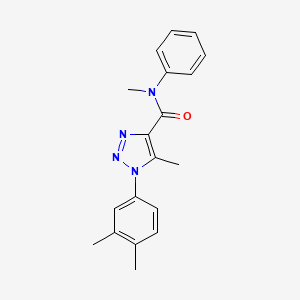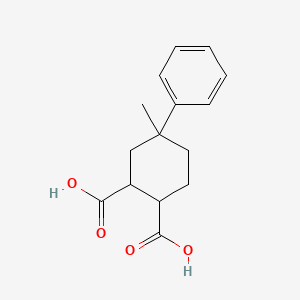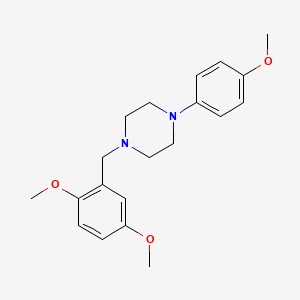![molecular formula C15H13ClN4O5 B4656867 N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide, also known as NPC or Nitrophenyl hydrazinecarboxamide, is a chemical compound that has been widely used in scientific research. NPC is a hydrazine derivative that has been found to exhibit significant biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide is not well understood, but it is thought to act by inhibiting the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function. N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function, including improvements in memory and attention. N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been found to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of various enzymes. Additionally, N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to have anticancer properties, which may be related to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has several advantages as a tool for scientific research. It is readily available from commercial suppliers, and the synthesis method is well established. N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has a range of biological activities, making it a useful tool for investigating various biochemical and physiological processes. However, there are also some limitations to the use of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide in lab experiments. It can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret. Additionally, the mechanism of action of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide is not well understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide. One area of interest is the development of new derivatives of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide with improved biological activity. Another area of interest is the investigation of the mechanism of action of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide, which could provide insights into its effects on biological systems. Additionally, N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide could be used as a tool for investigating the role of cholinesterases in various biological processes, including cognitive function and inflammation. Overall, N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide is a valuable tool for scientific research, and further investigation of its properties and effects could lead to new insights into biological processes and the development of new therapies.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to exhibit a range of biological activities that make it a valuable tool for scientific research. It has been shown to inhibit the activity of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been found to have anti-inflammatory, antioxidant, and anticancer properties. These properties make N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide a useful tool for investigating a range of biological processes, including inflammation, oxidative stress, and cancer.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(4-nitrophenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5/c16-12-3-1-2-4-13(12)17-15(22)19-18-14(21)9-25-11-7-5-10(6-8-11)20(23)24/h1-8H,9H2,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIBCDNOOWNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656809.png)



![N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4656842.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656851.png)

![N-(2,4-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4656860.png)
![{4-[(6-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4656873.png)